molecular formula C15H15N3OS B6982073 N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine

Cat. No.: B6982073
M. Wt: 285.4 g/mol
InChI Key: GGMPORUELJEDFA-UHFFFAOYSA-N
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Description

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzoxazole ring fused with a thiazole ring, which is further substituted with a cyclopropyl group

Properties

IUPAC Name

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-9-18-14-12(3-2-4-13(14)19-9)16-7-11-8-17-15(20-11)10-5-6-10/h2-4,8,10,16H,5-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMPORUELJEDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2O1)NCC3=CN=C(S3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Thiazole Ring Formation: The thiazole ring is formed by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or a similar reagent.

    Final Coupling: The final step involves coupling the benzoxazole and thiazole intermediates through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines, alcohols, and other reduced derivatives.

    Substitution: Substituted benzoxazole or thiazole derivatives.

Scientific Research Applications

N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It is used in biological studies to understand its interaction with various enzymes and receptors.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-2-methyl-1,3-benzoxazol-4-amine: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both benzoxazole and thiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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